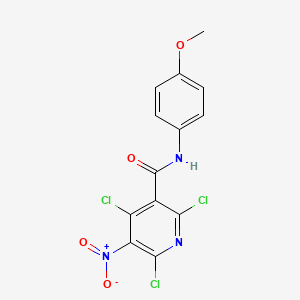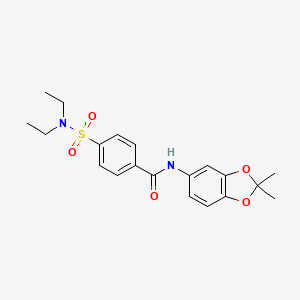![molecular formula C18H22N8O3S B14946983 Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE: is a complex organic compound that belongs to the class of triazolo-triazine derivatives. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and sulfur linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-triazine core, followed by the introduction of ethylamino groups and the subsequent attachment of the sulfanyl and acetyl groups. The final step involves the esterification of the benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the triazolo-triazine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the ethylamino and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolo-triazine core can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethylamino and sulfanyl groups further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-{2-[(DIFLUOROMETHYL)SULFANYL]PHENYL}ETHANONE
- Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetyl)amino]
Uniqueness
METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H22N8O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H22N8O3S/c1-4-19-15-22-16(20-5-2)26-17(23-15)24-25-18(26)30-10-13(27)21-12-8-6-11(7-9-12)14(28)29-3/h6-9H,4-5,10H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) |
InChI Key |
XKCHSVXRFCDVIP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B14946908.png)
![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)
![Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946919.png)
![N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide](/img/structure/B14946925.png)

![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946942.png)
![10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B14946946.png)
![5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)
![Methyl 4-{[(4-bromophenyl)(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino}benzoate](/img/structure/B14946961.png)
![4-(methylamino)-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14946963.png)

![1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate](/img/structure/B14946980.png)
![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)
